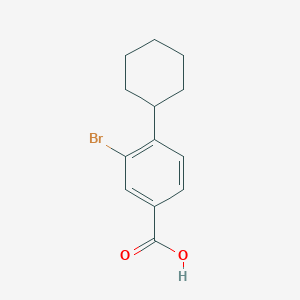

3-Bromo-4-cyclohexylbenzoic acid

Description

3-Bromo-4-cyclohexylbenzoic acid (CAS: 1131594-14-3) is a brominated benzoic acid derivative featuring a cyclohexyl group at the para position relative to the carboxylic acid moiety and a bromine atom at the meta position. Its molecular formula is C₁₃H₁₅BrO₂, with a molecular weight of 283.9 g/mol (calculated).

Properties

IUPAC Name |

3-bromo-4-cyclohexylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKSCSAUDYSDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662371 | |

| Record name | 3-Bromo-4-cyclohexylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-14-3 | |

| Record name | 3-Bromo-4-cyclohexylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclohexylbenzoic acid typically involves the bromination of 4-cyclohexylbenzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclohexylbenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Oxidation Reactions: The cyclohexyl group can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include 3-amino-4-cyclohexylbenzoic acid, 3-thio-4-cyclohexylbenzoic acid, etc.

Reduction Reactions: Products include 3-bromo-4-cyclohexylbenzyl alcohol, 3-bromo-4-cyclohexylbenzaldehyde, etc.

Oxidation Reactions: Products include this compound derivatives with additional functional groups.

Scientific Research Applications

3-Bromo-4-cyclohexylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also be used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a starting material for the synthesis of biologically active molecules.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclohexylbenzoic acid depends on its specific application. In general, the bromine atom and the cyclohexyl group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3-Bromo-4-cyclohexylbenzoic acid with analogous compounds, highlighting substituent-driven differences:

Key Trends and Research Findings

Acidity (pKa):

- Electron-withdrawing groups (e.g., Cl, CF₃) significantly lower the pKa of benzoic acid derivatives. For example, 4-Bromo-3-(trifluoromethyl)benzoic acid is far more acidic than this compound due to the inductive effect of CF₃ .

- The cyclohexyl group, being electron-donating, raises the pKa of the parent benzoic acid, making it less acidic than analogs with halogen or trifluoromethyl substituents.

Solubility and Lipophilicity: Alkoxy-substituted derivatives (e.g., butoxy, hexyloxy) exhibit moderate polarity due to the ether oxygen, enhancing solubility in polar aprotic solvents like DMSO or acetone . Cyclohexyl and hexyl analogs are highly lipophilic, favoring solubility in non-polar solvents (e.g., dichloromethane, hexane) .

Reactivity:

- Bromine at the meta position is susceptible to nucleophilic aromatic substitution (SNAr). Electron-withdrawing groups (e.g., CF₃, Cl) activate the ring for SNAr, while bulky cyclohexyl groups may slow reaction rates due to steric hindrance .

- The cyclohexyl group’s rigidity may limit conformational flexibility, impacting binding interactions in biological systems compared to linear alkyl chains .

Thermal Properties:

Biological Activity

3-Bromo-4-cyclohexylbenzoic acid is a benzoic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural properties impart specific biological activities that make it a subject of scientific investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various plant pathogens, including fungi and bacteria. The compound showed inhibition rates of up to 66.8% against certain fungal strains, suggesting potential applications in agriculture as a fungicide .

Plant Growth Regulation

In addition to its antimicrobial properties, this compound has been noted for its ability to regulate plant growth. It has been shown to influence root and stem development in crops, making it a candidate for use as a growth regulator in agricultural practices .

Case Studies

- Fungal Inhibition : A laboratory study tested the compound against Cytospora mandshurica and Coniella diplodiella, two common plant pathogens. Results indicated a significant reduction in fungal growth, highlighting the compound's potential as an agricultural biopesticide.

- Weed Control : In trials assessing the herbicidal properties of this compound, it was found to effectively suppress barnyard grass (Echinochloa crus-galli) growth, with an inhibition rate measured at 62% for root growth and 66% for stem length .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest low toxicity levels in non-target organisms, which is crucial for its application in agriculture .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.